molecular formula C9H14N2O2 B2900071 ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate CAS No. 2227206-28-0

ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2900071
CAS No.: 2227206-28-0
M. Wt: 182.223
InChI Key: LNOQXHDAYMHVSM-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile frameworks and significant roles in various sectors, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO to produce regioselective pyrazoles .

Industrial Production Methods

Industrial production methods often involve multi-step processes, including the use of base-catalyzed reactions and subsequent purification steps such as column chromatography. The use of chloroform and methanol as eluents is common in these purification processes .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways. Pyrazoles often exhibit tautomerism, which can influence their reactivity and biological activities . The compound may act on specific enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-ethyl-4-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activities. The presence of both ethyl and methyl groups provides distinct steric and electronic properties compared to other pyrazole derivatives .

Properties

IUPAC Name

ethyl 2-ethyl-4-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(7(3)6-10-11)9(12)13-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOQXHDAYMHVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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